molecular formula C35H44N4O6S B1532477 (S)-(9H-Fluoren-9-yl)methyl (1-hydroxy-5-(3-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)guanidino)pentan-2-yl)carbamate CAS No. 213336-24-4

(S)-(9H-Fluoren-9-yl)methyl (1-hydroxy-5-(3-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)guanidino)pentan-2-yl)carbamate

Cat. No.: B1532477
CAS No.: 213336-24-4
M. Wt: 648.8 g/mol
InChI Key: UAMIBANDUBHNKU-DEOSSOPVSA-N
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Description

The compound “(S)-(9H-Fluoren-9-yl)methyl (1-hydroxy-5-(3-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)guanidino)pentan-2-yl)carbamate” is a structurally complex molecule featuring a fluorenylmethyl carbamate backbone, a sulfonylguanidino group, and a pentamethylchroman moiety. Fluorenylmethyl carbamates are widely utilized in organic synthesis, particularly as protecting groups (e.g., Fmoc in peptide chemistry). Its structural complexity positions it within a broader class of carbamate derivatives studied for diverse pharmacological and synthetic purposes .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-1-hydroxypentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44N4O6S/c1-21-22(2)32(23(3)25-16-17-35(4,5)45-31(21)25)46(42,43)39-33(36)37-18-10-11-24(19-40)38-34(41)44-20-30-28-14-8-6-12-26(28)27-13-7-9-15-29(27)30/h6-9,12-15,24,30,40H,10-11,16-20H2,1-5H3,(H,38,41)(H3,36,37,39)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMIBANDUBHNKU-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(CO)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](CO)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679812
Record name (9H-Fluoren-9-yl)methyl {(2S)-5-[(E)-{amino[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl)amino]methylidene}amino]-1-hydroxypentan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213336-24-4
Record name (9H-Fluoren-9-yl)methyl {(2S)-5-[(E)-{amino[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl)amino]methylidene}amino]-1-hydroxypentan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N'-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-argininol
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Biological Activity

(S)-(9H-Fluoren-9-yl)methyl (1-hydroxy-5-(3-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)guanidino)pentan-2-yl)carbamate is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity:

  • Fluorenyl Group : Known for its ability to intercalate with DNA, potentially affecting gene expression and cellular processes.
  • Carbamate Functional Group : This group is known for its reactivity and potential to form active intermediates through hydrolysis.
  • Sulfonyl Guanidine Moiety : This part may interact with various biological macromolecules, influencing metabolic pathways.

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

  • DNA Intercalation : The fluorenyl group can intercalate between DNA bases, potentially disrupting normal transcription processes and leading to altered gene expression.
  • Enzyme Interaction : The dioxane ring and carbamate group may modulate the activity of enzymes and receptors involved in metabolic pathways.
  • Hydrolysis Products : The carbamate can undergo hydrolysis to release biologically active intermediates that exert therapeutic effects.

Antitumor Activity

Recent studies have indicated that compounds similar in structure to (S)-(9H-Fluoren-9-yl)methyl carbamate exhibit significant antitumor properties. For instance:

  • Case Study 1 : A derivative of the compound demonstrated potent inhibition against cancer cell lines in vitro, suggesting a potential role in cancer therapy .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways:

  • Case Study 2 : Preliminary assays have shown that the compound may act as an inhibitor of certain proteases or kinases, which are often overactive in cancerous tissues.

Data Tables

Biological ActivityMechanismReference
Antitumor ActivityDNA Intercalation
Enzyme InhibitionProtease/Kinase Inhibition
Metabolic ModulationInteraction with Receptors

Pharmacological Applications

The unique structure of (S)-(9H-Fluoren-9-yl)methyl carbamate suggests multiple pharmacological applications:

  • Cancer Treatment : Its ability to intercalate with DNA makes it a candidate for further development as an anticancer agent.
  • Metabolic Disorders : Potential applications in treating diseases associated with enzyme dysregulation.

Scientific Research Applications

Structure and Composition

The compound consists of a fluorenyl moiety linked to a carbamate functional group, which enhances its reactivity and interaction with biological systems. The presence of the sulfonyl and guanidino groups introduces additional functional diversity.

Chemistry

Building Block for Organic Synthesis :
(S)-(9H-Fluoren-9-yl)methyl carbamate serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various reaction mechanisms and develop new synthetic pathways.

Biology

Biochemical Probes :
The compound is being investigated for its potential as a biochemical probe to study interactions with biological macromolecules. Its ability to form stable linkages with proteins makes it suitable for studying protein function and dynamics.

Medicine

Therapeutic Potential :
Research has indicated that derivatives of this compound may exhibit pharmacological properties that could be harnessed for therapeutic applications. For instance:

  • Anticancer Activity : Preliminary studies suggest that modifications to the structure can enhance potency against cancer cell lines.
  • Drug Development : It plays a role in developing peptide-based drugs targeting specific pathways in diseases such as cancer.

Industry

Advanced Materials Development :
In industrial applications, this compound can be utilized in the production of advanced materials due to its stability and reactivity. It may also serve as a catalyst in various chemical processes.

Study 1: Inhibition of MBOAT4

A medicinal chemistry campaign identified small lipopeptidomimetics based on the structure of this compound that inhibit MBOAT4 in vitro. The modifications made to similar compounds demonstrated enhanced biological activity, suggesting that structural analogs could be explored for therapeutic effects against specific targets in cancer treatment.

Study 2: Peptide Synthesis Applications

In peptide synthesis, (S)-(9H-Fluoren-9-yl)methyl carbamate has been employed as a protecting group for amino acids. Its ability to form stable carbamate linkages allows for selective protection during synthesis, facilitating the study of biologically active peptides.

Comparison with Similar Compounds

Structural Analogues and Similarity Metrics

Structural similarity is quantified using computational methods like Tanimoto coefficients and Morgan fingerprints, which compare molecular fingerprints to assess overlap in functional groups and scaffolds . Key analogues include:

Compound (CAS No.) Structural Features Similarity Score Source
(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate (186663-83-2) Fluorenylmethyl carbamate with bromopropyl chain 0.91
(9H-Fluoren-9-yl)methyl (4-hydroxybenzyl)carbamate (106864-36-2) Fluorenylmethyl carbamate with hydroxybenzyl substituent 0.88
(9H-Fluoren-9-yl)methyl allylcarbamate (856438-23-8) Fluorenylmethyl carbamate with allyl group 0.87
(9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrochloride (391624-46-7) Fluorenylmethyl carbamate with aminoethyl group (hydrochloride salt) 0.88

The high similarity scores (≥0.87) highlight conserved fluorenylmethyl carbamate motifs, while divergent substituents (e.g., bromo, hydroxybenzyl) reflect functional versatility. The target compound’s unique pentamethylchroman-sulfonylguanidino appendage distinguishes it from simpler analogues .

Comparative Analysis of Physicochemical Properties

provides melting points and NMR data for structurally related carbamates:

  • Methyl (S)-3-(2-((benzyloxy)carbonyl)amino)-3-phenylpropanethioamido)propanoate (9): Melting point = 188.2–190°C; distinct 1H-NMR signals (δ 7.35–7.25 ppm for aromatic protons) .
  • (S)-1-benzyl-4-methylazetidine-2-thione (10) : Melting point = 65.2–66.1°C; 1H-NMR (δ 3.85 ppm for azetidine protons) .

The pentamethylchroman group may enhance lipophilicity, influencing solubility and bioavailability .

Bioactivity and Target Interactions

Compounds with structural similarities to the target molecule often exhibit bioactivity linked to their substituents:

  • Teriflunomide analogues (): Fluorenylmethyl carbamates with halogenated aryl groups show immunomodulatory activity .
  • Aglaithioduline (): A phytocompound with ~70% structural similarity to SAHA (a histone deacetylase inhibitor), demonstrating how conserved motifs drive target affinity .

The target compound’s sulfonylguanidino group may mimic arginine-rich peptides, enabling interactions with proteases or kinases. Molecular docking studies () suggest that even minor structural variations (e.g., sulfonyl vs. bromo groups) significantly alter binding affinities to enzymes like BTK or MMP-9 .

Data Tables and Research Findings

Table 1. Comparative Bioactivity of Structural Analogues

Compound Bioactivity Profile Key Targets Source
Teriflunomide derivatives (e.g., CAS 340187-12-4) Immunosuppression, kinase inhibition Dihydroorotate dehydrogenase
Chromeno-pyrimidin derivatives (9a–d) Antidiabetic, glycosidase inhibition α-Glucosidase
Aglaithioduline HDAC inhibition (similar to SAHA) HDAC8

Key Findings :

  • Structural conservation of the fluorenylmethyl carbamate backbone correlates with proteolytic stability and synthetic utility .
  • Substituent diversity (e.g., sulfonylguanidino vs. bromo groups) tailors bioactivity: sulfonamide groups enhance enzyme inhibition, while halogens improve membrane permeability .
  • Molecular networking () and Tanimoto scoring () confirm that analogues with ≥0.85 similarity scores cluster into bioactivity groups, supporting structure-activity relationship (SAR) models .

Preparation Methods

Starting Material and Protection

  • The starting material is often an enantiomerically pure amino acid derivative with a free primary hydroxyl group at the 1-position and an amino group at the 2-position.
  • The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group, a standard carbamate protecting group in peptide chemistry, introduced by reaction with Fmoc-Cl under basic conditions.
  • The hydroxyl group is usually left unprotected or protected with a group compatible with subsequent sulfonylation.

Purification and Characterization

  • The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC), often employing C18 columns with gradients of methanol and water.
  • The purified compound is characterized by LC-MS to confirm molecular weight and purity.
  • Additional characterization includes NMR spectroscopy to verify structural integrity and stereochemistry.

Reaction Conditions and Yields

A representative example from experimental data illustrates the preparation:

Step Reagents/Conditions Yield (%) Notes
Fmoc Protection Fmoc-Cl, base (e.g., DIPEA), anhydrous DMF ~85 Reaction under inert atmosphere to avoid moisture
Sulfonylation 2,2,5,7,8-pentamethylchroman-6-yl sulfonyl chloride, base ~70 Mild temperature, typically room temp to 40°C
Guanidinylation Guanidinylating reagent (e.g., bis-Boc thiourea), base ~60 Reaction time 1-4 hours, monitored by TLC or LC-MS
Purification RP-HPLC (C18 column, 10-90% MeOH/H2O gradient) - Yields depend on scale and purity requirements

Research Findings and Optimization

  • The use of the Fmoc group facilitates selective protection and deprotection sequences, critical for multi-step synthesis.
  • The bulky pentamethylchroman sulfonyl group provides steric hindrance that can enhance selectivity in guanidine installation.
  • Maintaining stereochemical purity is achieved by starting from enantiomerically pure precursors and avoiding harsh conditions that may cause racemization.
  • Reverse-phase chromatography is effective in isolating the final product with high purity suitable for research applications.

Summary Table of Key Synthetic Features

Feature Description
Protecting Group Fluorenylmethoxycarbonyl (Fmoc) on amino group
Sulfonylating Agent 2,2,5,7,8-pentamethylchroman-6-yl sulfonyl chloride
Guanidinylation Reagent N,N’-bis(tert-butoxycarbonyl)thiourea or similar
Purification Method Reverse-phase HPLC on C18 column
Stereochemical Control Use of enantiopure starting materials, mild reaction conditions
Characterization Techniques LC-MS, NMR spectroscopy

Q & A

Q. What role does the 2,2,5,7,8-pentamethylchroman-6-sulfonyl group play in enhancing biological activity?

  • Answer : The chroman sulfonyl group:
  • Improves membrane permeability via lipophilic interactions.
  • Stabilizes hydrogen bonding with target enzymes (e.g., thrombin) through sulfonyl-oxygen lone pairs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(9H-Fluoren-9-yl)methyl (1-hydroxy-5-(3-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)guanidino)pentan-2-yl)carbamate
Reactant of Route 2
(S)-(9H-Fluoren-9-yl)methyl (1-hydroxy-5-(3-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)guanidino)pentan-2-yl)carbamate

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